molecular formula C10H22Cl2N2O2 B1454770 2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride CAS No. 1198178-56-1

2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride

Cat. No. B1454770
Key on ui cas rn: 1198178-56-1
M. Wt: 273.2 g/mol
InChI Key: JBGLUXPMWADOJT-UHFFFAOYSA-N
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Patent
US08314092B2

Procedure details

Dissolve methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate dihydrochloride (112.0 g, 409.95 mmoles) in water (250 mL). Add solid sodium bicarbonate to give an aqueous layer of pH 4 and extract the mixture into a solution of 10% DCM in diethyl ether (300 mL) to remove some dark solid matter and some color. Discard the organic layer. Basify the aqueous phase to pH 8 with 2M aqueous sodium hydroxide solution, then saturate with solid sodium chloride. Extract into a 10% solution of isopropanol in chloroform. Add further 2M aqueous sodium hydroxide to maintain pH 8. Repeat the extraction into a 10% solution of isopropanol in chloroform. Continue the extraction process until 85% of the expected material has been recovered. Wash the isopropanol in chloroform solution with brine, dry over Na2SO4, filter and evaporate to give methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate hydrochloride (82.1 g % yield). MS (m/z): 201.1 (M+1).
Quantity
112 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[CH3:3][C:4]([CH3:16])([CH2:9][N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)[C:5]([O:7][CH3:8])=[O:6].C(=O)(O)[O-].[Na+]>O>[ClH:1].[CH3:3][C:4]([CH3:16])([CH2:9][N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)[C:5]([O:7][CH3:8])=[O:6] |f:0.1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
Cl.Cl.CC(C(=O)OC)(CN1CCNCC1)C
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give an aqueous layer of pH 4
EXTRACTION
Type
EXTRACTION
Details
extract the mixture into a solution of 10% DCM in diethyl ether (300 mL)
CUSTOM
Type
CUSTOM
Details
to remove some dark solid matter
CONCENTRATION
Type
CONCENTRATION
Details
Basify the aqueous phase to pH 8 with 2M aqueous sodium hydroxide solution, then saturate with solid sodium chloride
EXTRACTION
Type
EXTRACTION
Details
Extract into a 10% solution of isopropanol in chloroform
ADDITION
Type
ADDITION
Details
Add further 2M aqueous sodium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
to maintain pH 8
EXTRACTION
Type
EXTRACTION
Details
Repeat the extraction into a 10% solution of isopropanol in chloroform
CUSTOM
Type
CUSTOM
Details
has been recovered
WASH
Type
WASH
Details
Wash the isopropanol in chloroform solution with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Name
Type
product
Smiles
Cl.CC(C(=O)OC)(CN1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 82.1 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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